![molecular formula C12H6FNO B14331465 7-fluoro-5H-indeno[1,2-b]pyridin-5-one CAS No. 101419-80-1](/img/structure/B14331465.png)
7-fluoro-5H-indeno[1,2-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound with the molecular formula C12H6FNO It is a derivative of indeno[1,2-b]pyridine, characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the indeno[1,2-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-5H-indeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Indenoquinones.
Reduction: 7-fluoro-5H-indeno[1,2-b]pyridin-5-ol.
Substitution: Various substituted indeno[1,2-b]pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-fluoro-5H-indeno[1,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase IIα inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 7-fluoro-5H-indeno[1,2-b]pyridin-5-one involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase IIα. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s fluorine atom and ketone group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-indeno[1,2-b]pyridine: Lacks the fluorine atom and ketone group, resulting in different chemical properties and biological activities.
7-chloro-5H-indeno[1,2-b]pyridin-5-one: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
5H-indeno[1,2-b]pyridin-5-ol: The ketone group is reduced to an alcohol, altering its chemical behavior and applications.
Uniqueness
7-fluoro-5H-indeno[1,2-b]pyridin-5-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct electronic and steric properties. These features enhance its binding interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
101419-80-1 |
---|---|
Molekularformel |
C12H6FNO |
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
7-fluoroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H6FNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H |
InChI-Schlüssel |
QOAVHIIYEIFBMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.